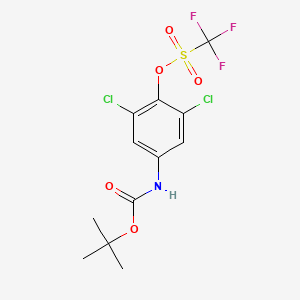
4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with dichloro and trifluoromethanesulfonate functional groups. This compound is often used in organic synthesis, particularly in the protection of amines and in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected amine is then reacted with 2,6-dichlorophenyl trifluoromethanesulfonate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection Reactions: Reagents such as TFA in dichloromethane or HCl in methanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used in substitution reactions. Deprotection reactions yield the free amine.
Scientific Research Applications
4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate involves its role as a protecting group for amines The Boc group stabilizes the amine, preventing unwanted reactions during synthesis
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(tert-butoxycarbonylamino)phenyl) disulfide
- Bis(3-thienyl) disulfide
- 3-Methoxy-5-(3-thienyl)-2-(trimethylsilyl)phenyl triflate
Uniqueness
4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate is unique due to the combination of its Boc-protected amine and trifluoromethanesulfonate functional groups. This combination allows for versatile applications in organic synthesis, particularly in the protection and functionalization of amines.
Properties
CAS No. |
1098619-84-1 |
|---|---|
Molecular Formula |
C12H12Cl2F3NO5S |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H12Cl2F3NO5S/c1-11(2,3)22-10(19)18-6-4-7(13)9(8(14)5-6)23-24(20,21)12(15,16)17/h4-5H,1-3H3,(H,18,19) |
InChI Key |
MJGLHMVSLFMSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)OS(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















